molecular formula C6H13ClS B13186630 1-Chloro-2-methyl-4-(methylsulfanyl)butane

1-Chloro-2-methyl-4-(methylsulfanyl)butane

Cat. No.: B13186630
M. Wt: 152.69 g/mol
InChI Key: MRJBMDKMFPTCPY-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₃ClS. It is a chlorinated alkane with a sulfanyl group attached to the fourth carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to 2-methyl-4-(methylsulfanyl)butane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.

    Oxidation: Hydrogen peroxide in acetic acid for sulfoxide formation.

    Reduction: Lithium aluminum hydride in anhydrous ether for reduction.

Major Products:

    Substitution: 2-methyl-4-(methylsulfanyl)butanol (when hydroxide is the nucleophile).

    Oxidation: 1-chloro-2-methyl-4-(methylsulfinyl)butane (sulfoxide) or 1-chloro-2-methyl-4-(methylsulfonyl)butane (sulfone).

    Reduction: 2-methyl-4-(methylsulfanyl)butane.

Scientific Research Applications

1-Chloro-2-methyl-4-(methylsulfanyl)butane is used in various scientific research applications, including:

    Biology: In studies involving the modification of biological molecules to understand the effects of chlorinated and sulfanyl groups on biological activity.

    Medicine: Potential use in the development of pharmaceuticals where chlorinated and sulfanyl groups play a role in drug activity.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the sulfanyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    1-Chloro-2-methylbutane: Lacks the sulfanyl group, making it less reactive in certain substitution and oxidation reactions.

    2-Chloro-2-methylbutane: The chlorine atom is attached to a different carbon, leading to different reactivity patterns.

    1-Bromo-2-methyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.

Uniqueness: 1-Chloro-2-methyl-4-(methylsulfanyl)butane is unique due to the presence of both a chlorine atom and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H13ClS

Molecular Weight

152.69 g/mol

IUPAC Name

1-chloro-2-methyl-4-methylsulfanylbutane

InChI

InChI=1S/C6H13ClS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3

InChI Key

MRJBMDKMFPTCPY-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC)CCl

Origin of Product

United States

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